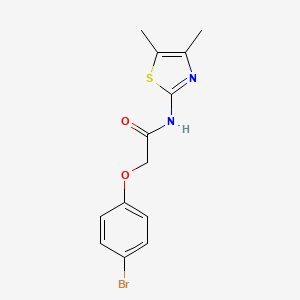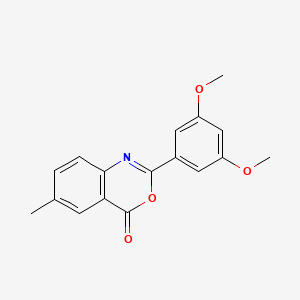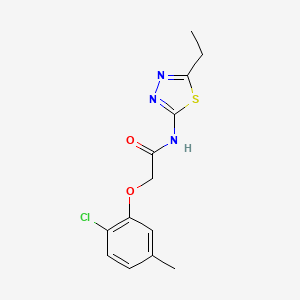![molecular formula C18H20N2O3 B5736485 N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of amides and is structurally related to the widely used nonsteroidal anti-inflammatory drug, naproxen. MPAPA has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
作用机制
The exact mechanism of action of N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α and modulate the activity of COX enzymes. This compound has also been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for the research on N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide. One of the potential areas of research is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another potential area of research is to investigate its potential use in cancer therapy. Further studies are also needed to evaluate its potential toxicity and safety before its use in clinical trials.
合成方法
The synthesis of N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide involves a multi-step process that can be carried out using various methods. One of the commonly used methods involves the reaction of 2-(2-methylphenoxy)acetic acid with 4-aminobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.
科学研究应用
N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. This compound has also been shown to exhibit anti-tumor properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-10-15(11-9-14)20-18(22)12-23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLLAYOHJXFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)

![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)


![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)

